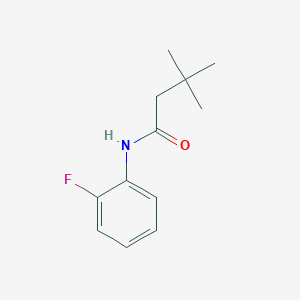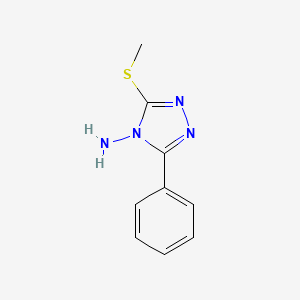
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as CPPA, is a synthetic compound used in scientific research for its potential therapeutic properties. CPPA belongs to the class of pyridinecarboxamides and is a derivative of picolinamide. In
Mechanism of Action
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide is not fully understood. However, it is believed to work by modulating various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to inhibit the activity of these pathways, leading to reduced inflammation and cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects in scientific research. In animal studies, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to reduce inflammation in the brain and protect neurons from oxidative stress. 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has also been shown to inhibit cancer cell growth and induce cell death in cancer cells. In addition, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide in lab experiments is its potential therapeutic properties in various areas of research. 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to have neuroprotective, anti-cancer, and anti-inflammatory properties. However, one of the limitations of using 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide in lab experiments is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are several future directions for research on 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide. One area of research is its potential therapeutic properties in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancer. Additionally, research on the mechanism of action of 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide could lead to the development of new drugs with similar properties.
Synthesis Methods
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide can be synthesized through a multi-step process starting with 2-chlorophenol and 5-chloro-2-picoline. The synthesis involves the use of various reagents and catalysts, including sodium hydroxide, acetic anhydride, and palladium on carbon. The final product is obtained through recrystallization and purification.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied for its potential therapeutic properties in various areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In cancer research, 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been studied for its ability to inhibit cancer cell growth and induce cell death. Inflammation is another area of research where 2-(2-chlorophenoxy)-N-(5-chloro-2-pyridinyl)acetamide has been shown to reduce inflammation in the body.
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-5-6-12(16-7-9)17-13(18)8-19-11-4-2-1-3-10(11)15/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWAGZDETKOBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5790561.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)
![4-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5790577.png)
![4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5790579.png)



![4-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5790595.png)
![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5790611.png)

